molecular formula C21H18F3NOS2 B2755658 N-(2,6-dimethylphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carboxamide CAS No. 250714-50-2

N-(2,6-dimethylphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carboxamide

Cat. No.: B2755658
CAS No.: 250714-50-2
M. Wt: 421.5
InChI Key: UMCWPYGKZKECIB-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H18F3NOS2 and its molecular weight is 421.5. The purity is usually 95%.
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Biological Activity

N-(2,6-dimethylphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carboxamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its effects in various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C₁₆H₁₅F₃N₂OS
  • Molecular Weight : 363.37 g/mol

The compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Antiviral Activity

Recent studies have indicated that thiophene derivatives exhibit antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication in various models:

  • Mechanism : The antiviral activity is often attributed to interference with viral entry or replication processes.
  • Case Study : A study demonstrated that certain thiophene derivatives could reduce the viral load of influenza viruses in vitro, suggesting a potential application against respiratory viruses .

Anticancer Activity

Thiophene derivatives have also been investigated for their anticancer properties:

  • In Vitro Studies : Research has shown that similar compounds can induce apoptosis in cancer cell lines. For example, compounds with a thiophene core were found to significantly inhibit the proliferation of breast cancer cells .
  • Mechanism : The anticancer effects are believed to arise from the induction of oxidative stress and modulation of signaling pathways associated with cell survival.

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has been documented extensively:

  • Activity Spectrum : Studies reveal that these compounds exhibit activity against a range of bacteria and fungi.
  • Case Study : A derivative demonstrated significant inhibition of Staphylococcus aureus growth, highlighting its potential as an antibacterial agent .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NOS2/c1-13-5-3-6-14(2)18(13)25-20(26)19-17(9-10-27-19)28-12-15-7-4-8-16(11-15)21(22,23)24/h3-11H,12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCWPYGKZKECIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CS2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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